K 41498
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Overview
Description
The compound “K 41498” is a peptide composed of a sequence of amino acids. This peptide is known for its biological activity and is often studied for its potential therapeutic applications. The sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The oxidation of methionine or cysteine residues can occur, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Formation of free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
The peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Studied for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide, as well as the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
K 41498: This peptide is unique due to its specific sequence and the presence of non-standard amino acids such as norleucine (Nle).
Other Peptides: Similar peptides may include those with slight variations in their amino acid sequences, which can lead to differences in their biological activity and specificity.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which confers distinct biological properties. The presence of non-standard amino acids and the precise arrangement of residues contribute to its unique mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H276N48O46/c1-21-25-41-94(184-136(232)95(42-29-33-62-163)185-140(236)99(46-37-66-179-161(174)175)189-149(245)108(68-80(5)6)201-152(248)111(71-83(11)12)204-154(250)113(74-92-78-178-79-181-92)199-134(230)93(167)73-91-39-27-26-28-40-91)147(243)208-128(86(16)23-3)159(255)197-107(54-61-125(223)224)148(244)209-129(87(17)24-4)158(254)196-106(53-60-124(221)222)146(242)188-97(44-31-35-64-165)138(234)193-103(50-57-119(170)214)143(239)195-105(52-59-123(219)220)145(241)187-98(45-32-36-65-166)139(235)194-104(51-58-122(217)218)144(240)186-96(43-30-34-63-164)137(233)192-102(49-56-118(169)213)142(238)191-101(48-55-117(168)212)135(231)183-88(18)132(228)182-89(19)133(229)198-114(75-120(171)215)156(252)205-115(76-121(172)216)155(251)190-100(47-38-67-180-162(176)177)141(237)200-109(69-81(7)8)150(246)202-110(70-82(9)10)151(247)203-112(72-84(13)14)153(249)206-116(77-126(225)226)157(253)210-130(90(20)211)160(256)207-127(131(173)227)85(15)22-2/h26-28,39-40,78-90,93-116,127-130,211H,21-25,29-38,41-77,163-167H2,1-20H3,(H2,168,212)(H2,169,213)(H2,170,214)(H2,171,215)(H2,172,216)(H2,173,227)(H,178,181)(H,182,228)(H,183,231)(H,184,232)(H,185,236)(H,186,240)(H,187,241)(H,188,242)(H,189,245)(H,190,251)(H,191,238)(H,192,233)(H,193,234)(H,194,235)(H,195,239)(H,196,254)(H,197,255)(H,198,229)(H,199,230)(H,200,237)(H,201,248)(H,202,246)(H,203,247)(H,204,250)(H,205,252)(H,206,249)(H,207,256)(H,208,243)(H,209,244)(H,210,253)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,174,175,179)(H4,176,177,180)/t85-,86-,87-,88-,89-,90+,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,127-,128-,129-,130-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWWADQIQXXJQA-DCUOZLBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H276N48O46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3632.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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